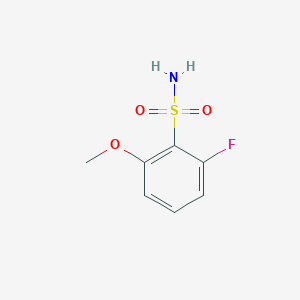

2-Fluoro-6-methoxybenzenesulfonamide

Description

2-Fluoro-6-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with fluorine at position 2 and a methoxy group at position 6, with a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely recognized for their roles in medicinal chemistry, particularly as enzyme inhibitors or bioactive intermediates. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes steric and electronic effects. This compound is utilized in pharmaceutical synthesis, exemplified by its incorporation into complex molecules such as the Dabrafenib impurity (C₂₄H₂₃F₂N₅O₃S₂, MW 531.6), highlighting its utility as a building block in drug development .

Properties

IUPAC Name |

2-fluoro-6-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRRSWTXGCCKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxybenzenesulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzenesulfonyl chloride as the starting material[_{{{CITATION{{{_1{2-fluoro-6-{[2-({2-methoxy-4-(methylsulfonyl)methyl ... - DrugBank Online.

Substitution Reaction: The sulfonyl chloride group is substituted with an amine group under basic conditions to form the sulfonamide.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as ammonia (NH₃) and methanol (CH₃OH) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various derivatives with different substituents at the fluorine or methoxy positions.

Scientific Research Applications

2-Fluoro-6-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-6-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Formyl-2-methoxybenzenesulfonamide (CAS 105764-07-6)

- Substituents : Methoxy (position 2), formyl (position 5).

- Key Differences : The formyl group at position 5 is a strong electron-withdrawing group (EWG), contrasting with the fluorine at position 2 in the target compound. This alters the electronic distribution of the benzene ring, increasing reactivity toward nucleophilic additions.

- Applications : Certified as a reference material (95%+ purity), indicating its use in analytical and quality control settings .

2-Fluoro-6-nitrobenzenesulfonyl Chloride (CAS N/A)

- Substituents : Fluoro (position 2), nitro (position 6).

- Key Differences : The nitro group (EWG) at position 6 enhances the electrophilicity of the sulfonyl chloride, making it more reactive in nucleophilic substitutions compared to the methoxy group (electron-donating, EDG) in the target compound.

- Molecular Weight : 239.6 g/mol vs. ~204.2 g/mol (calculated for 2-Fluoro-6-methoxybenzenesulfonamide).

- Applications : Likely employed as a reactive intermediate in synthesis due to its sulfonyl chloride group .

2-Chloro-6-methylbenzenesulfonyl Chloride

- Substituents : Chloro (position 2), methyl (position 6).

- Key Differences : Chlorine, being less electronegative but bulkier than fluorine, modifies steric hindrance and electronic effects. The methyl group (EDG) at position 6 provides weaker electron donation compared to methoxy.

- Applications : Used in sulfonation reactions, with commercial availability in varying batch sizes for research and production .

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Substituents : Fluorophenyl, formyl, isopropyl, and methyl groups on a pyrimidine core.

- Key Differences : The sulfonamide is part of a heterocyclic system, contrasting with the simpler aromatic structure of the target compound. Such complexity suggests specialized roles in kinase inhibitors or anticancer agents .

2-Fluoro-6-(phenylsulfanyl)benzoic Acid (CAS 1504698-57-0)

- Substituents : Fluoro (position 2), phenylsulfanyl (position 6).

- Key Differences : The sulfanyl (-SPh) group is a polarizable leaving group, whereas the sulfonamide in the target compound offers hydrogen-bonding capability. The benzoic acid moiety increases solubility in polar solvents compared to sulfonamides .

Data Table: Structural and Functional Comparison

Biological Activity

2-Fluoro-6-methoxybenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with a fluorine atom at the 2-position, a methoxy group at the 6-position, and a sulfonamide group. Its unique structure allows for various applications in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical formula for this compound is with a molecular weight of approximately 221.23 g/mol. It is characterized by its ability to undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reduction reactions. The sulfonamide group is particularly significant in its biological activity, often influencing enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, which can lead to various pharmacological effects. The exact mechanisms depend on the biological context and the specific targets involved.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Effects : The compound may also show promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Anticancer Potential :

- A study evaluated the effect of various benzenesulfonamides on human non-small cell lung cancer (A549) cells. Although specific data for this compound was not detailed, related compounds demonstrated IC50 values indicating significant inhibitory effects on cell proliferation. For instance, compounds with similar structures showed IC50 values ranging from to against A549 cells .

-

Enzyme Interaction :

- Research has indicated that benzenesulfonamides can act as inhibitors for certain carbonic anhydrases, which are critical in various physiological processes. The sulfonamide moiety is essential for binding to the active site of these enzymes, suggesting that this compound may exhibit similar inhibitory properties.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-6-methoxybenzenesulfonamide | Chlorine atom instead of fluorine | Moderate anticancer activity |

| 2-Fluoro-6-hydroxybenzenesulfonamide | Hydroxyl group instead of methoxy | Potential anti-inflammatory effects |

| 2-Fluoro-6-methoxybenzoic acid | Carboxylic acid group instead of sulfonamide | Varies; some anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.